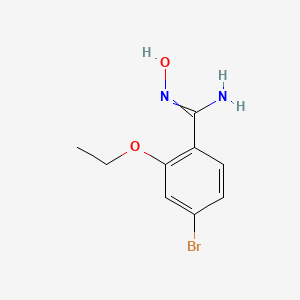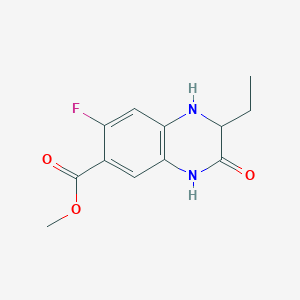
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is a chemical compound that features a thiazole ring substituted with a bromine atom and a piperidine ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride typically involves the reaction of 2-bromo-1-(4-piperidyl)ethanone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-morpholinyl)thiazole Hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.
5-Bromo-2-(4-pyridyl)thiazole Hydrochloride: Contains a pyridine ring instead of a piperidine ring.
5-Bromo-2-(4-piperidyl)oxazole Hydrochloride: Features an oxazole ring instead of a thiazole ring.
Uniqueness
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C8H12BrClN2S |
|---|---|
Poids moléculaire |
283.62 g/mol |
Nom IUPAC |
5-bromo-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11BrN2S.ClH/c9-7-5-11-8(12-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
Clé InChI |
BADIICQPCCBYEE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC=C(S2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)












